Lipoic acid
Overview
Description
Mechanism of Action
Target of Action
Lipoic acid, also known as α-lipoic acid, is a naturally occurring compound that plays a crucial role in various biochemical reactions . It primarily targets Histone Deacetylases (HDACs) , specifically HDAC1, HDAC2, HDAC3, HDAC6, HDAC8, and HDAC10 . These enzymes are involved in the regulation of gene expression and play a significant role in cellular functions .
Mode of Action
This compound interacts with its targets, the HDACs, by inhibiting their activity . This inhibition leads to the hyperacetylation of HDAC substrates . This compound is also involved in oxidative decarboxylations of keto acids . It exists as two enantiomers, the R-enantiomer and the S-enantiomer . The R-enantiomer is the naturally occurring form and is the one that inhibits HDACs at physiologically relevant concentrations .
Biochemical Pathways
This compound is involved in central metabolic pathways and is essential for aerobic metabolism . It acts as a cofactor for several enzymes, including the pyruvate dehydrogenase complex, which is critical to the citric acid cycle . It also plays a role in the glycine cleavage system, which regulates glycine concentrations .
Pharmacokinetics
This compound exhibits a bioavailability of approximately 30% when taken orally . Intravenous delivery of this compound guarantees direct absorption into the bloodstream, bypassing the gastrointestinal tract, which enhances the compound’s bioavailability and potency .
Result of Action
The molecular and cellular effects of this compound’s action are primarily due to its antioxidant properties . It has the ability to scavenge and inactivate free radicals, reducing oxidative stress . This antioxidant activity protects cells and tissues from oxidative damage, which is particularly beneficial in conditions such as neurodegenerative disorders .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the sulfur atoms within the α-lipoic acid ring play a crucial role in exerting antioxidant activity . The oxidized form (α-lipoic acid, ALA) and its reduced derivative (dihydrothis compound, DHLA) function as a potent redox couple, participating in different aspects of the antioxidant defense system . Furthermore, metabolites like DHLA, bisnorthis compound, and tetranorthis compound may contribute to the antioxidant effect of this compound in vivo .
Biochemical Analysis
Biochemical Properties
Lipoic acid plays a crucial role in biochemical reactions, particularly in oxidative decarboxylation processes. It acts as a cofactor for five key enzyme complexes: pyruvate dehydrogenase, alpha-ketoglutarate dehydrogenase, the glycine cleavage system, branched-chain alpha-keto acid dehydrogenase, and alpha-oxo (keto)adipate dehydrogenase . These enzymes are essential for the citric acid cycle and energy production. This compound interacts with these enzymes by forming a covalent bond with lysine residues, facilitating the transfer of acyl groups and enabling the catalytic activity of the enzyme complexes .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It is known for its antioxidant properties, which help scavenge reactive oxygen species and regenerate other antioxidants such as glutathione, vitamin C, and vitamin E . This compound influences cell signaling pathways, including the activation of AMP-activated protein kinase (AMPK) and the inhibition of nuclear factor-kappa B (NF-κB), which play roles in cellular metabolism and inflammation . Additionally, this compound has been shown to modulate gene expression by affecting the activity of transcription factors and histone deacetylases, thereby influencing cellular metabolism and stress responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It acts as a coenzyme in the mitochondrial enzyme complexes, facilitating the oxidative decarboxylation of alpha-keto acids . This compound also functions as an antioxidant by directly scavenging reactive oxygen species and regenerating other antioxidants . Furthermore, this compound can chelate metal ions, reducing their availability for catalyzing oxidative reactions . It also modulates the activity of various signaling pathways, including AMPK and NF-κB, by influencing the phosphorylation and activation of key proteins involved in these pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time frames. This compound is relatively stable under physiological conditions, but it can undergo degradation when exposed to light and heat . Long-term studies have shown that this compound supplementation can improve mitochondrial function and reduce oxidative stress in aging models . In vitro and in vivo studies have demonstrated that this compound can enhance cellular antioxidant capacity and protect against oxidative damage over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound can improve metabolic parameters, enhance antioxidant defenses, and reduce inflammation . High doses of this compound may lead to adverse effects, including gastrointestinal disturbances and potential toxicity . The optimal dosage of this compound for therapeutic purposes depends on the specific condition being treated and the animal model used .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to energy production and redox regulation. It acts as a cofactor for enzyme complexes in the citric acid cycle, facilitating the conversion of pyruvate and alpha-ketoglutarate into acetyl-CoA and succinyl-CoA, respectively . This compound also participates in the glycine cleavage system, which regulates glycine levels and contributes to one-carbon metabolism . Additionally, this compound influences the redox state of cells by modulating the levels of reduced and oxidized glutathione .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can enter cells via specific transporters and undergo intracellular reduction to dihydrothis compound, which is the active form of the compound . This compound and its reduced form can bind to proteins and enzymes, facilitating their transport and distribution within the cell . The compound is also known to accumulate in mitochondria, where it exerts its primary biochemical effects .
Subcellular Localization
This compound is primarily localized in the mitochondria, where it functions as a cofactor for mitochondrial enzyme complexes . It is targeted to the mitochondria through specific targeting signals and post-translational modifications that direct its localization . The subcellular localization of this compound is crucial for its role in energy metabolism and redox regulation, as it ensures the compound is available at the site of its primary biochemical activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lipoic acid can be synthesized through several methods. One common synthetic route involves the reaction of 6,8-dichloro octanoic acid with sodium sulfide, followed by cyclization to form the dithiolane ring . Another method includes the use of thionyl chloride and zinc powder in the presence of anhydrous tetrahydrofuran to produce intermediate compounds that are further processed to yield this compound .
Industrial Production Methods: Industrial production of this compound often involves the use of chemical catalysts and chiral resolution techniques to obtain the desired enantiomer . The process typically includes multiple steps of purification and refinement to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Lipoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Substitution: Substitution reactions often involve the replacement of the sulfur atoms in the dithiolane ring with other functional groups.
Major Products: The major products formed from these reactions include lipoamide, dihydrothis compound, and various substituted derivatives .
Scientific Research Applications
Lipoic acid has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions due to its redox properties.
Medicine: It is used as an antioxidant and has therapeutic potential in treating conditions such as diabetes, neurodegenerative diseases, and cardiovascular disorders
Industry: this compound is used in the formulation of dietary supplements and pharmaceuticals.
Comparison with Similar Compounds
Lipoamide: A derivative of lipoic acid that functions as a cofactor in enzymatic reactions.
Asparagusic Acid: Another organosulfur compound with similar antioxidant properties.
Uniqueness: this compound is unique due to its dual solubility in water and fat, allowing it to function in various cellular environments . Its ability to recycle other antioxidants and chelate metal ions further distinguishes it from other similar compounds .
Properties
IUPAC Name |
5-[(3R)-dithiolan-3-yl]pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2S2/c9-8(10)4-2-1-3-7-5-6-11-12-7/h7H,1-6H2,(H,9,10)/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGBQKNBQESQNJD-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSSC1CCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSS[C@@H]1CCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20152651 | |
Record name | (R)-Lipoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20152651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | (R)-Lipoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001451 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble | |
Record name | Lipoic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00166 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Lipoic Acid is generally involved in oxidative decarboxylations of keto acids and is presented as a growth factor for some organisms. Lipoic acid exists as two enantiomers, the R-enantiomer and the S-enantiomer. Normally only the R-enantiomer of an amino acid is biologically active, but for lipoic acid the S-enantiomer assists in the reduction of the R-enantiomer when a racemic mixture is given. Some recent studies have suggested that the S-enantiomer in fact has an inhibiting effect on the R-enantiomer, reducing its biological activity substantially and actually adding to oxidative stress rather than reducing it. Furthermore, the S-enantiomer has been found to reduce the expression of GLUT-4s in cells, responsible for glucose uptake, and hence reduce insulin sensitivity. | |
Record name | Lipoic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00166 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1200-22-2 | |
Record name | α-Lipoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1200-22-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lipoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001200222 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lipoic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00166 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | (R)-Lipoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20152651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-[(3R)-1,2-dithiolan-3-yl]pentanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Arlipoic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VLL71EBS9Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | (R)-Lipoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001451 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
60.5 °C | |
Record name | Lipoic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00166 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | (R)-Lipoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001451 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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